

# Pharmacological Profile of the Novel GPR35 Modulator: Compound 2

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## Compound of Interest

Compound Name: *Gpr35 modulator 2*

Cat. No.: *B15572216*

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## Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a promising, yet challenging, therapeutic target implicated in a range of inflammatory, metabolic, and cardiovascular disorders.[1][2] The deorphanization of this receptor and the identification of potent and selective modulators are critical for validating its therapeutic potential. This whitepaper provides a comprehensive pharmacological profile of a novel GPR35 modulator, designated as Compound 2. We present a detailed overview of its in vitro pharmacological properties, including its binding affinity, functional potency, and signaling pathway engagement. This document is intended to serve as a technical guide for researchers and drug development professionals, offering detailed experimental protocols and data interpretation to facilitate further investigation and development of GPR35-targeted therapeutics.

## Introduction to GPR35

GPR35 is a class A G protein-coupled receptor that is highly expressed in immune cells, the gastrointestinal tract, and sensory neurons.[1][2] Its physiological roles are complex and not fully elucidated, in part due to a lack of well-characterized pharmacological tools.[3] GPR35 is known to couple to multiple G protein subtypes, primarily G $\alpha$ i/o and G $\alpha$ 12/13, and also engages  $\beta$ -arrestin signaling pathways.[4] This pleiotropic signaling capacity suggests that GPR35 may play diverse roles in cellular function and disease pathogenesis. The identification

of novel modulators with distinct signaling profiles is therefore of high interest for the development of targeted therapies with improved efficacy and safety profiles.

Compound 2 was identified through a high-throughput screening campaign of a proprietary compound library, followed by a medicinal chemistry optimization program. This document details the subsequent pharmacological characterization of Compound 2 to establish its profile as a potent and selective GPR35 modulator.

## Quantitative Pharmacological Data

The in vitro pharmacological properties of Compound 2 were assessed through a series of binding and functional assays. The data presented below summarizes its affinity, potency, and efficacy at the human GPR35 receptor.

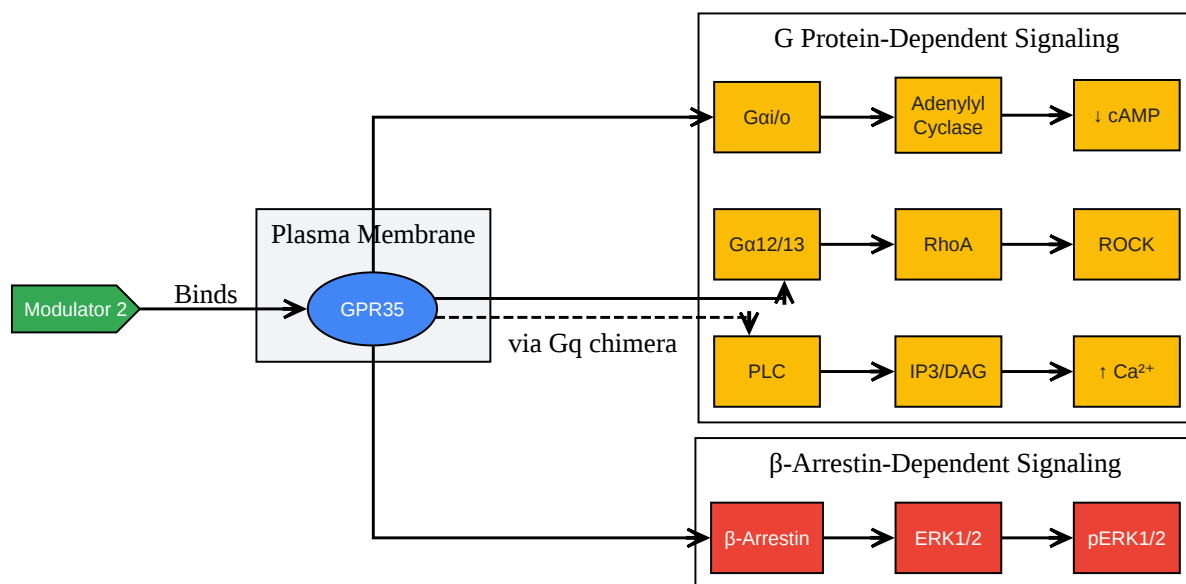
Table 1: In Vitro Pharmacological Profile of Compound 2 at Human GPR35

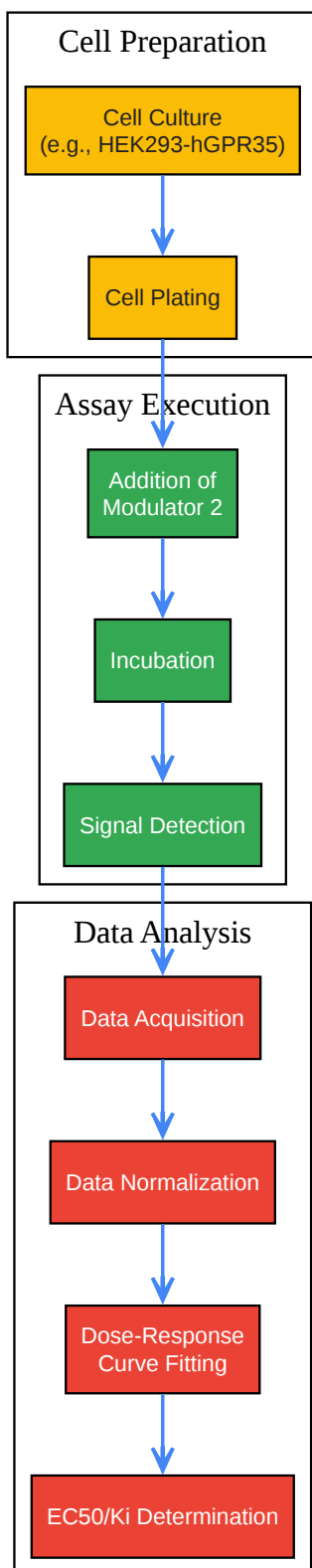
Assay Type	Parameter	Value
Radioligand Binding	Ki (nM)	15.2 ± 2.1
β-Arrestin Recruitment	EC50 (nM)	45.8 ± 5.3
% Efficacy (vs. Zaprinast)	98 ± 7%	
Calcium Mobilization	EC50 (nM)	78.3 ± 9.6
% Efficacy (vs. Zaprinast)	85 ± 6%	
ERK1/2 Phosphorylation	EC50 (nM)	62.1 ± 7.5
% Efficacy (vs. Zaprinast)	92 ± 8%	

Data are presented as mean ± standard deviation from at least three independent experiments.

## GPR35 Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of GPR35 and the general workflows for the experimental protocols described in this guide.





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## References

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